2,7-Di-tert-butylfluorene

Vue d'ensemble

Description

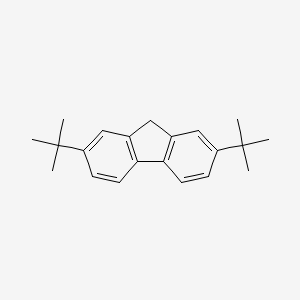

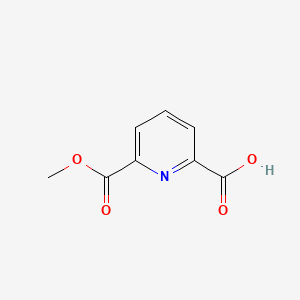

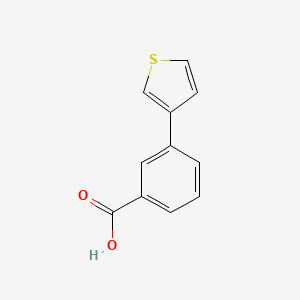

2,7-Di-tert-butylfluorene is a derivative of fluorene, a polycyclic aromatic hydrocarbon, which has been modified by the addition of tert-butyl groups at the 2 and 7 positions of the fluorene structure. This modification is expected to influence the compound's physical, chemical, and electronic properties, making it of interest in various fields such as organic electronics and materials science.

Synthesis Analysis

The synthesis of this compound derivatives can be achieved through various methods. For instance, 9,9-dialkyl-2,7-dibromofluorene, a related compound, is synthesized starting with fluorene and bromine, followed by alkylation with halogenated bromide in the presence of potassium tert-butanolate as a catalyst, yielding 56.0%-62.4% of the target compound . Another related compound, 2,2'-diamino-7-tert-butyl-9,9'-spirobifluorene, is synthesized from 4,4'-di-tert-butylbiphenyl, with a key step involving the introduction of a nitro group into the spirobifluorene structure .

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been determined using various techniques such as X-ray crystallography. For example, the structure of di-tert-butylphosphinic acid reveals a dimeric structure with a centrosymmetric configuration and strong hydrogen bonds . In the case of ter(9,9-diarylfluorene)s, the X-ray structure analysis shows that the conjugated chromophore adopts a helical conformation, which effectively releases steric interactions and prevents inter-chromophore interactions .

Chemical Reactions Analysis

The chemical reactivity of tert-butyl substituted compounds can be quite diverse. For instance, 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, a compound with tert-butyl groups, exhibits high stability and diverse fluorination capabilities, including the conversion of various functional groups to fluorinated analogs with high yields and stereoselectivity . Similarly, lithio-di-tert-butylfluorosilyl-tert-butylphosphane undergoes reactions with halogenosilanes and -borane to yield a range of fluorosilylphosphanes .

Physical and Chemical Properties Analysis

The thermodynamic properties of this compound have been studied experimentally and computationally. The standard molar enthalpy of formation, enthalpies and temperatures of transition, and vapor pressures have been determined. The thermodynamic stability in the crystalline and gaseous phases has been evaluated, and the Gibbs energies of formation have been compared with those of fluorene . The introduction of tert-butyl groups is likely to affect the compound's solubility, melting point, and other physical properties due to increased steric bulk.

Applications De Recherche Scientifique

Synthetic Phenolic Antioxidants and Environmental Concerns

Phenolic antioxidants, including 2,7-Di-tert-butylfluorene derivatives, have been extensively utilized in industrial and commercial applications to retard oxidative reactions, thereby extending the shelf life of products. Recent research has delved into the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs). These compounds have been detected in various environmental matrices such as indoor dust, outdoor air particulates, sea sediment, and river water. Human exposure pathways include food intake, dust ingestion, and the use of personal care products. Concerns have been raised regarding the potential hepatic toxicity, endocrine-disrupting effects, and carcinogenicity of some SPAs and their transformation products. Future studies are recommended to investigate novel SPAs with lower toxicity and migration potential to reduce environmental pollution Runzeng Liu & S. Mabury (2020).

Microbial Degradation of Polyfluoroalkyl Chemicals

Research on the microbial degradation of polyfluoroalkyl chemicals, which may include derivatives or compounds similar to this compound, highlights the environmental persistence and potential toxic profiles of these compounds. The review focuses on environmental biodegradability studies carried out with microbial culture, activated sludge, soil, and sediment, proposing that laboratory investigations can bridge the knowledge gap caused by the lack of direct detection of precursor chemicals in environmental samples. This encompasses a critical examination of experimental setups, methodologies, and the identification of novel degradation intermediates and products Jinxia Liu & Sandra Mejia Avendaño (2013).

Natural Sources and Bioactivities of Phenolic Compounds

A comprehensive review of 2,4-Di-tert-butylphenol and its analogs, which share structural similarities with this compound, emphasizes their occurrence in nature and bioactivities. These compounds, found in various organisms including bacteria, fungi, and plants, exhibit potent toxicity against a wide range of organisms. The study explores the paradox of organisms producing autotoxic phenols and suggests endocidal regulation as a primary function. This review provides insights into the biological roles and potential environmental implications of these phenolic compounds Fuqiang Zhao et al. (2020).

Decomposition of Methyl Tert-Butyl Ether and Related Compounds

Research on the decomposition of methyl tert-butyl ether (MTBE) in a cold plasma reactor sheds light on the potential for treating pollutants related to this compound. The study discusses the efficiency of radio frequency plasma reactors in decomposing air toxics, including MTBE, which is extensively used as an oxygenate in gasoline. This demonstrates the feasibility of using advanced plasma technology for environmental remediation of pollutants related to phenolic antioxidants L. Hsieh et al. (2011).

Safety and Hazards

2,7-Di-tert-butylfluorene should be handled with care to avoid dust formation . Avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of accidental release, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Orientations Futures

Mécanisme D'action

Target of Action

2,7-Di-tert-butylfluorene is primarily used as an intermediate in the production of organic light-emitting diodes (OLEDs) . The compound’s primary targets are the organic layers within the OLED, where it plays a crucial role in the emission of light.

Pharmacokinetics

It is soluble in toluene and hot methanol , which can influence its distribution and availability in the manufacturing process of OLEDs.

Result of Action

The incorporation of this compound into OLEDs results in devices that can efficiently emit light when an electric current is applied. This is a result of the compound’s molecular structure and electroluminescent properties .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it should be stored at -20°C and away from heat and oxidizing agents to maintain its stability . Additionally, dust formation should be avoided during handling . These factors can impact the compound’s efficacy in the production of OLEDs.

Propriétés

IUPAC Name |

2,7-ditert-butyl-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26/c1-20(2,3)16-7-9-18-14(12-16)11-15-13-17(21(4,5)6)8-10-19(15)18/h7-10,12-13H,11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFZYPLLGAQIQTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399195 | |

| Record name | 2,7-Di-tert-butylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58775-05-6 | |

| Record name | 2,7-Di-tert-butylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4-Fluorophenyl)acryloyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B1308296.png)

![Methyl 2-[4-(dimethylaminomethylidene)-5-oxo-1-phenylpyrazol-3-yl]acetate](/img/structure/B1308308.png)

![1-[3-(4-Fluoro-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine](/img/structure/B1308322.png)

![8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1308327.png)

![2-[(4-Nitrophenyl)sulfanyl]pyridine](/img/structure/B1308342.png)